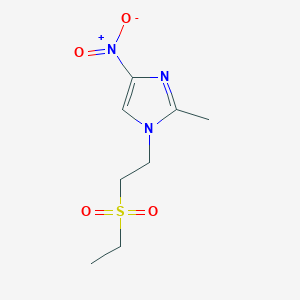

Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate

Descripción general

Descripción

Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3’-dithiopropionate, also known as 2-SAED, is a photoactivatable cross-linker used for the functionally-directed region-specific fluorescent labeling of proteins . The exact mass and complexity rating of the compound are currently unknown.

Aplicaciones Científicas De Investigación

1. Functional Protein Labeling

SAED is used for the functionally-directed, region-specific fluorescent labeling of proteins. It has been utilized in studies to selectively transfer a coumarin fluorophore from a donor protein to a target protein near the binding site, as demonstrated by Thevenin et al. (1992) in their work with soybean trypsin inhibitor and trypsin (Thevenin et al., 1992).

2. Investigating Molecular Chaperone Functions

In a study by Sharma et al. (1997), SAED was employed to derivatize yeast alcohol dehydrogenase and then allowed it to complex with bovine α-crystallin. This aided in identifying binding sites involved in chaperone-like functions (Sharma et al., 1997).

3. Crosslinking in Immunology

SAED has been used as a crosslinking reagent in immunological studies, such as the identification of cell surface receptors, as demonstrated by Shephard et al. (1988) (Shephard et al., 1988).

4. Enhancing Antibody-Antigen Binding

Ueno et al. (1993) modified monoclonal antibodies with SAED to enhance their antigen-binding activity, demonstrating its utility in increasing the efficacy of antibodies (Ueno et al., 1993).

5. Identifying Protein Complex Components

Wine et al. (2002) used SAED for specific fluorescent tagging of protein complex components, aiding in their identification through mass spectrometry (Wine et al., 2002).

6. Studying Conformational Changes in Proteins

Kang et al. (1992) developed a method using SAED to label the foot protein moiety of sarcoplasmic reticulum, which helped in studying dynamic conformational changes (Kang et al., 1992).

Propiedades

IUPAC Name |

sodium;1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O10S3.Na/c1-11-13-3-2-12(24-25-22)8-15(13)35-21(31)14(11)9-17(27)23-5-7-38-37-6-4-19(29)36-26-18(28)10-16(20(26)30)39(32,33)34;/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,32,33,34);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDXBASIVDLAME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N5NaO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |

CAS RN |

139609-20-4 | |

| Record name | Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139609204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

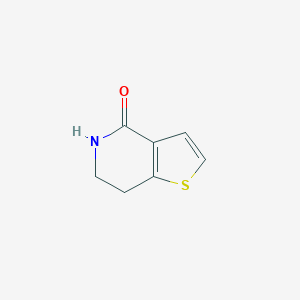

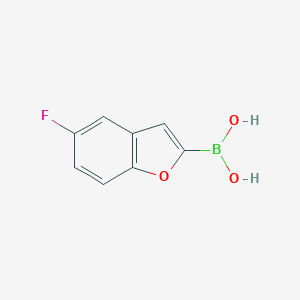

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)

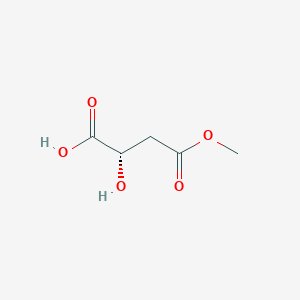

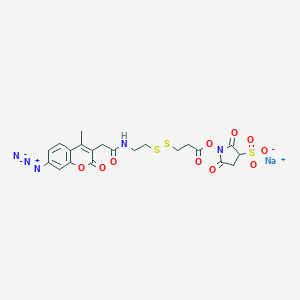

![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)

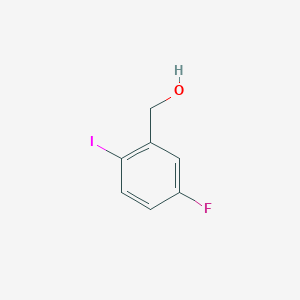

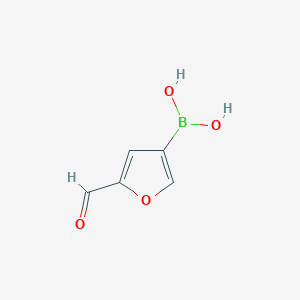

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)